![molecular formula C8H4N2O B3367704 Furo[3,2-b]pyridine-7-carbonitrile CAS No. 190957-95-0](/img/structure/B3367704.png)
Furo[3,2-b]pyridine-7-carbonitrile
Descripción general
Descripción
Furo[3,2-b]pyridine-7-carbonitrile is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[3,2-b]pyridine family, which is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,2-b]pyridine-7-carbonitrile typically involves the cyclization of chalcones bearing specific substituents. One common method includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often involve the use of various spectroscopic methods, including FT-IR, 1H-NMR, 13C-NMR, DEPT, H,H- and C,H–COSY, and HRMS for characterization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Furo[3,2-b]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield furo[3,2-b]pyridine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated derivatives .
Aplicaciones Científicas De Investigación
Key Reactions
- Reduction : Utilizing agents like sodium borohydride or lithium aluminum hydride.
- Substitution : Involves replacing functional groups with halogens or alkylating agents.
- Oxidation : Can yield derivatives with additional functional groups.
Biological Activities
Furo[3,2-b]pyridine-7-carbonitrile has been studied for its potential biological activities, particularly in the field of oncology.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties, particularly against breast cancer cells. Molecular docking studies have demonstrated strong binding affinities to key molecular targets such as:
- Serine/threonine kinase AKT1
- Estrogen receptor alpha (ERα)
- Human epidermal growth factor receptor 2 (HER2)
These interactions suggest that this compound may disrupt critical cellular signaling pathways involved in cancer progression.
Applications in Medicinal Chemistry
The compound's unique structural features make it a valuable building block for synthesizing more complex heterocyclic compounds. Its applications include:
- Drug Development : Investigated as a potential lead compound for developing new anticancer agents.
- Bioactive Molecules : Explored for various biological activities beyond anticancer effects, including antimicrobial properties.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in different applications:
Case Study 1: Antimicrobial Activity
A study synthesized novel derivatives of this compound and evaluated their antimicrobial activity against various pathogens. Some derivatives showed notable activity, indicating potential for further development as antimicrobial agents.
Case Study 2: Molecular Docking Studies
Molecular docking studies provided insights into the binding interactions of this compound with different biological targets. These studies are crucial for understanding how structural modifications can enhance biological activity and selectivity against specific targets.
Mecanismo De Acción
The mechanism of action of furo[3,2-b]pyridine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown strong binding affinities to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions suggest that the compound disrupts key cellular signaling pathways, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Furo[3,2-b]pyridine-7-carbonitrile can be compared with other similar compounds, such as:
Pyrazolopyridine Derivatives: Known for their CDK2 inhibitory activity and anti-proliferative effects.
Pyridine Derivatives: Widely studied for their diverse biological activities and therapeutic potential.
The uniqueness of this compound lies in its specific structural features and its potent anticancer activity, making it a promising candidate for further development in medicinal chemistry .
Actividad Biológica
Furo[3,2-b]pyridine-7-carbonitrile is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of this compound
This compound belongs to the furo[3,2-b]pyridine family, which is known for its potential in treating various diseases, particularly cancer. The compound exhibits a unique structural configuration that contributes to its biological activity. Its synthesis has been documented using various methodologies, enhancing its availability for research and therapeutic use .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has shown strong binding affinities to:
- Serine/threonine kinase AKT1
- Estrogen receptor alpha (ERα)
- Human epidermal growth factor receptor 2 (HER2)
These interactions suggest that the compound disrupts key cellular signaling pathways involved in cancer progression and cell survival .
Pharmacological Properties
This compound exhibits several pharmacological properties:
- Anticancer Activity : Research indicates that it can inhibit the proliferation of breast cancer cells through modulation of key signaling pathways .
- Antimicrobial Activity : Some derivatives have demonstrated notable activity against various microorganisms, indicating potential as an antimicrobial agent .
- Kinase Inhibition : The compound has been identified as a selective inhibitor of cdc-like kinases (CLKs), which are involved in various cellular processes including cell cycle regulation .
Anticancer Studies
A study highlighted the efficacy of furo[3,2-b]pyridine derivatives against breast cancer cell lines. The derivatives exhibited sub-micromolar potency and were effective in inducing apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Studies
In vitro screening of furo[3,2-b]pyridine derivatives against bacterial strains revealed significant antimicrobial properties. Some compounds showed promising results against drug-resistant strains of Mycobacterium tuberculosis, suggesting their potential as new antibiotics .
Structure-Activity Relationship (SAR)
Recent studies have focused on the SAR of furo[3,2-b]pyridine derivatives. Modifications at specific positions on the pyridine ring have been correlated with enhanced biological activity, providing insights into optimizing these compounds for therapeutic use .
Comparative Analysis with Similar Compounds
Compound Type | Biological Activity | Notes |
---|---|---|
Furo[3,2-b]pyridine Derivatives | Anticancer, Antimicrobial | Targeting specific kinases and receptors |
Pyrazolopyridine Derivatives | CDK2 inhibition | Known for anti-proliferative effects |
Pyridine Derivatives | Diverse biological activities | General therapeutic potential |
The unique structural features of this compound differentiate it from other compounds in its class, particularly regarding its anticancer properties and selectivity towards certain kinases .
Propiedades
IUPAC Name |
furo[3,2-b]pyridine-7-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-5-6-1-3-10-7-2-4-11-8(6)7/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPRZDCLWLHTLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=COC2=C1C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663779 | |
Record name | Furo[3,2-b]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40663779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190957-95-0 | |
Record name | Furo[3,2-b]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40663779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.